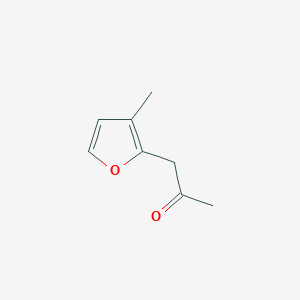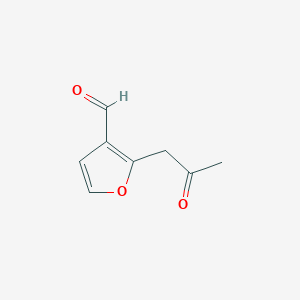![molecular formula C8H10O3 B3359841 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one CAS No. 87773-61-3](/img/structure/B3359841.png)
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one
Descripción general
Descripción
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a propanone moiety. This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the functional groups that can participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one can be synthesized through several methods. One common approach involves the condensation of 5-hydroxymethylfurfural with acetone under acidic or basic conditions. The reaction typically proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-hydroxymethylfurfural reacts with the ketone group of acetone to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as solid acids or bases can be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: 1-[3-(Carboxymethyl)furan-2-yl]propan-2-one.
Reduction: 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-ol.
Substitution: 1-[3-(Bromomethyl)furan-2-yl]propan-2-one or 1-[3-(Nitromethyl)furan-2-yl]propan-2-one.
Aplicaciones Científicas De Investigación
1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical precursor or active ingredient.
Industry: It is used in the production of fine chemicals and as a building block for polymers and other materials
Mecanismo De Acción
The mechanism of action of 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in electron transfer reactions, while the hydroxymethyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
1-[5-(Hydroxymethyl)furan-2-yl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(Furan-2-yl)-2-hydroxyethanone: Contains a furan ring with a hydroxyethanone group.
Uniqueness
The presence of both a hydroxymethyl group and a propanone moiety allows for diverse chemical transformations and interactions with biological targets .
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)furan-2-yl]propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-6(10)4-8-7(5-9)2-3-11-8/h2-3,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVRJBLVPGDGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=CO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20522638 | |
| Record name | 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87773-61-3 | |
| Record name | 1-[3-(Hydroxymethyl)furan-2-yl]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20522638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



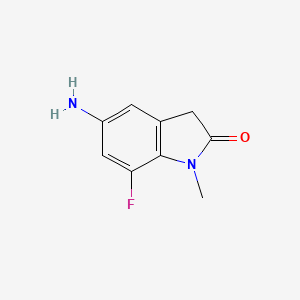
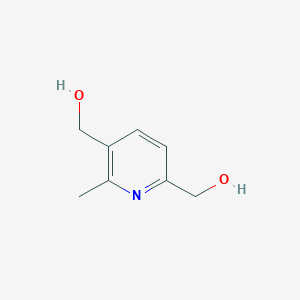
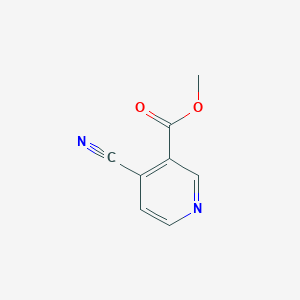
![4-Aminopyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B3359783.png)
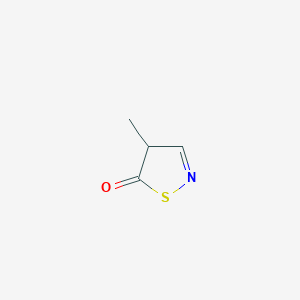
![1-Methyl-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B3359789.png)
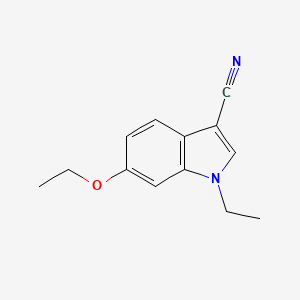
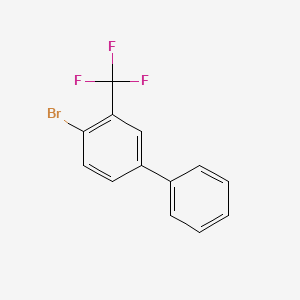
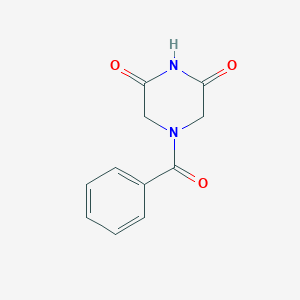
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-2'-one](/img/structure/B3359834.png)
![Ethyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B3359837.png)
